n-Hexadecanoyl coenzyme a lithium salt

Catalog No.
S3356250
CAS No.
188174-64-3
M.F
C37H65LiN7O17P3S
M. Wt
1011.9 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
n-Hexadecanoyl coenzyme a lithium salt

CAS Number

188174-64-3

Product Name

n-Hexadecanoyl coenzyme a lithium salt

IUPAC Name

lithium;[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-2-[[[[(3R)-4-[[3-(2-hexadecanoylsulfanylethylamino)-3-oxopropyl]amino]-3-hydroxy-2,2-dimethyl-4-oxobutoxy]-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxymethyl]-4-hydroxyoxolan-3-yl] hydrogen phosphate

Molecular Formula

C37H65LiN7O17P3S

Molecular Weight

1011.9 g/mol

InChI

InChI=1S/C37H66N7O17P3S.Li/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-17-28(46)65-21-20-39-27(45)18-19-40-35(49)32(48)37(2,3)23-58-64(55,56)61-63(53,54)57-22-26-31(60-62(50,51)52)30(47)36(59-26)44-25-43-29-33(38)41-24-42-34(29)44;/h24-26,30-32,36,47-48H,4-23H2,1-3H3,(H,39,45)(H,40,49)(H,53,54)(H,55,56)(H2,38,41,42)(H2,50,51,52);/q;+1/p-1/t26-,30-,31-,32+,36-;/m1./s1

InChI Key

BSAYABVAJQBKKB-NNGKVBCISA-M

SMILES

[Li+].CCCCCCCCCCCCCCCC(=O)SCCNC(=O)CCNC(=O)C(C(C)(C)COP(=O)(O)OP(=O)(O)OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)[O-])O

Canonical SMILES

[Li+].CCCCCCCCCCCCCCCC(=O)SCCNC(=O)CCNC(=O)C(C(C)(C)COP(=O)(O)OP(=O)(O)OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)[O-])O

Isomeric SMILES

[Li+].CCCCCCCCCCCCCCCC(=O)SCCNC(=O)CCNC(=O)[C@@H](C(C)(C)COP(=O)(O)OP(=O)(O)OC[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)[O-])O

N-Hexadecanoyl coenzyme A lithium salt, also known as palmitoyl coenzyme A lithium salt, is a biochemical compound characterized by its long-chain fatty acid structure. It consists of a hexadecanoyl group (C16) covalently linked to coenzyme A, forming a thioester bond. The chemical formula for this compound is C37H65N7O17P3SxLi+\text{C}_{37}\text{H}_{65}\text{N}_{7}\text{O}_{17}\text{P}_{3}\text{S}\cdot x\text{Li}^{+} with a molecular weight of approximately 1004.94 g/mol (free acid basis) . This compound plays a critical role in lipid metabolism and is involved in various biochemical pathways.

  • Fatty Acid Metabolism: It acts as an acyl donor in the synthesis of complex lipids, facilitating the transfer of the hexadecanoyl group to various substrates.
  • Beta-Oxidation: The compound undergoes beta-oxidation to produce acetyl coenzyme A, which can enter the citric acid cycle for energy production .
  • S-Palmitoylation: This compound is involved in post-translational modifications through S-palmitoylation, where it attaches to cysteine residues on proteins, affecting their localization and function .

N-Hexadecanoyl coenzyme A lithium salt exhibits significant biological activity:

  • Role in Sphingolipid Biosynthesis: It is a precursor for sphingolipid synthesis, contributing to the formation of sphingosine and other related lipids, which are crucial for cell membrane integrity and signaling .
  • Influence on Protein Function: Through palmitoylation, this compound modulates the activity and localization of numerous proteins, including G-proteins, thereby influencing signal transduction pathways .
  • Metabolic Regulation: It plays a role in regulating metabolic processes by serving as an energy source and participating in lipid signaling pathways .

The synthesis of n-hexadecanoyl coenzyme A lithium salt can be achieved through several methods:

  • Chemical Synthesis:
    • The compound can be synthesized by reacting hexadecanoic acid with coenzyme A in the presence of activating agents such as dicyclohexylcarbodiimide (DCC), followed by lithium salt formation.
  • Enzymatic Synthesis:
    • Enzymatic methods involve the use of acyl-CoA synthetases that catalyze the conversion of hexadecanoic acid to n-hexadecanoyl coenzyme A. This method is often preferred for its specificity and efficiency.
  • Extraction from Natural Sources:
    • N-Hexadecanoyl coenzyme A can also be isolated from biological tissues where it naturally occurs as part of metabolic processes.

N-Hexadecanoyl coenzyme A lithium salt has various applications across different fields:

  • Biochemical Research: It is widely used in studies involving lipid metabolism, protein modification, and enzyme assays.
  • Pharmaceutical Development: The compound is explored for its potential therapeutic applications in metabolic disorders and diseases related to lipid metabolism.
  • Cell Biology: It serves as a tool for investigating cellular signaling pathways and membrane dynamics due to its role in protein palmitoylation .

Research on n-hexadecanoyl coenzyme A lithium salt has revealed several important interactions:

  • Protein Interactions: Studies have shown that palmitoylation affects protein interactions within cellular membranes, influencing signaling cascades and cellular responses.
  • Inhibition Studies: The compound has been used to study the inhibition effects on enzymes such as citrate synthase, providing insights into metabolic regulation during egg activation in newts .
  • Complex Formation: Interaction studies have demonstrated how this compound can form complexes with other biomolecules, impacting their stability and function.

N-Hexadecanoyl coenzyme A lithium salt shares structural and functional similarities with other acyl-CoA derivatives. Here are some comparable compounds:

Compound NameChemical FormulaUnique Features
N-Octanoyl Coenzyme A Lithium SaltC₃₉H₇₁N₇O₁₇P₃S·xLi⁺Shorter carbon chain (C8), involved in similar metabolic pathways.
N-Dodecanoyl Coenzyme A Lithium SaltC₄₃H₈₁N₇O₁₇P₃S·xLi⁺Medium-chain fatty acid (C12), different metabolic implications.
N-Tetradecanoyl Coenzyme A Lithium SaltC₄₅H₈₃N₇O₁₇P₃S·xLi⁺Longer carbon chain (C14), similar applications but varied kinetics.

Uniqueness

N-Hexadecanoyl coenzyme A lithium salt is unique due to its specific role in sphingolipid biosynthesis and its extensive involvement in post-translational modifications through palmitoylation. Its long-chain structure allows it to interact with various cellular components more effectively than shorter or longer chain counterparts.

Enzymatic Catalysis in Acyl-CoA Formation

The synthesis of n-hexadecanoyl coenzyme A lithium salt is catalyzed by acyl-CoA synthetases (ACSLs), a family of enzymes that activate long-chain fatty acids by forming thioester bonds with coenzyme A. This reaction occurs in two steps:

  • Fatty acid activation: Palmitic acid ($$ \text{C}{16}\text{H}{32}\text{O}2 $$) reacts with ATP to form palmitoyl-adenylate, releasing pyrophosphate ($$ \text{PP}i $$).
  • CoA conjugation: The adenylate intermediate reacts with coenzyme A, yielding palmitoyl-CoA and AMP.

The reaction is summarized as:
$$
\text{Palmitate} + \text{ATP} + \text{CoA} \xrightarrow{\text{ACSL}} \text{Palmitoyl-CoA} + \text{AMP} + \text{PP}_i
$$

Studies on human platelet lysates reveal that the apparent $$ Km $$ values for ATP vary between saturated (e.g., palmitate) and unsaturated fatty acids, with higher $$ Km $$ observed for palmitate (0.24 mM vs. 0.12 mM for arachidonate). This suggests substrate-specific kinetics in acyl-CoA synthesis. Competitive inhibition experiments further demonstrate cross-reactivity; palmitate inhibits arachidonoyl-CoA synthesis by 40%, indicating overlapping enzyme specificity.

Table 1: Kinetic Parameters of Acyl-CoA Synthetase for Palmitate

ParameterValue
$$ K_m $$ (ATP)0.24 mM
$$ K_m $$ (CoA)0.03 mM
$$ V_{max} $$37 nmol/min/mg
Inhibition by arachidonate35%

Role in De Novo Sphingolipid Biosynthesis Mechanisms

Palmitoyl-CoA is the primary substrate for de novo sphingolipid biosynthesis, a pathway critical for membrane structure and signaling. The initial step involves the condensation of palmitoyl-CoA and L-serine by serine palmitoyltransferase (SPT), producing 3-ketodihydrosphingosine (3-KDS). This reaction is regulated by substrate availability and allosteric modulators like ceramides.

Key enzymatic steps:

  • SPT-catalyzed condensation:
    $$
    \text{Palmitoyl-CoA} + \text{Serine} \rightarrow \text{3-KDS} + \text{CO}_2
    $$
  • Reduction: 3-KDS is reduced to dihydrosphingosine by 3-ketosphinganine reductase.
  • Acylation: Dihydrosphingosine is acylated to form dihydroceramide, which is desaturated to yield ceramide.

Disruptions in this pathway, such as ACSL1 deficiency, alter sphingolipid composition. For instance, Acsl1$$^{A−/−}$$ mice exhibit a 62% reduction in mitochondrial palmitoyl-CoA oxidation, leading to impaired ceramide synthesis and compensatory increases in phosphatidylcholine polyunsaturated fatty acids (PUFAs).

Table 2: Sphingolipid Biosynthesis Enzymes and Substrates

EnzymeSubstrateProduct
Serine palmitoyltransferasePalmitoyl-CoA, serine3-Ketodihydrosphingosine
3-Ketosphinganine reductase3-KetodihydrosphingosineDihydrosphingosine
Ceramide synthaseDihydrosphingosine, acyl-CoADihydroceramide

Substrate Dynamics in Mitochondrial β-Oxidation Processes

In mitochondrial β-oxidation, palmitoyl-CoA is transported into the mitochondrial matrix via the carnitine shuttle. Carnitine palmitoyltransferase 1 (CPT1) conjugates palmitoyl-CoA to carnitine, forming palmitoylcarnitine, which crosses the inner mitochondrial membrane. CPT2 then reconverts it to palmitoyl-CoA for β-oxidation.

Key findings:

  • ACSL1 dependency: Mitochondria from Acsl1$$^{A−/−}$$ mice show a 62% reduction in $$ \text{CO}_2 $$ production from palmitoyl-CoA oxidation, indicating ACSL1’s role in directing fatty acids toward β-oxidation.
  • Energy metabolism: Cold exposure in Acsl1$$^{A−/−}$$ mice fails to increase oxygen consumption, highlighting defective thermogenesis due to impaired fatty acid oxidation.

Table 3: β-Oxidation Metrics in Acsl1$$^{A−/−}$$ Mitochondria

ParameterControl MitochondriaAcsl1$$^{A−/−}$$ Mitochondria
Palmitoyl-CoA oxidation100%38%
Pyruvate oxidation100%97%
CPT1 activity100%89%

These data underscore the centrality of n-hexadecanoyl coenzyme A lithium salt in energy homeostasis and its sensitivity to enzymatic regulation.

Protein S-Palmitoylation Mechanisms and Signaling Modulation

Protein S-palmitoylation involves the covalent addition of a 16-carbon palmitate group to specific cysteine residues via a labile thioester bond, a process catalyzed by palmitoyl acyltransferases (PATs) harboring aspartate-histidine-histidine-cysteine (DHHC) motifs [4] [5]. n-Hexadecanoyl coenzyme A lithium salt acts as the primary palmitoyl donor in this reaction, enabling the two-step enzymatic transfer mechanism:

  • Autoacylation of DHHC Enzymes: The catalytic cysteine within the DHHC motif undergoes autoacylation by accepting the palmitoyl group from palmitoyl-CoA, forming a palmitoyl-enzyme intermediate [5] [7].
  • Substrate Palmitoylation: The palmitoyl group is transferred from the enzyme to the target protein’s cysteine residue, facilitated by structural recognition of substrate motifs [5] [7].

This reversible modification dynamically regulates protein conformation, stability, and trafficking. For instance, palmitoylation of Ras proteins ensures their proper localization to the plasma membrane, whereas de-palmitoylation triggers Golgi retrieval [6]. The process also enhances protein hydrophobicity, promoting interactions with lipid bilayers and signaling partners [4].

Table 1: Key Enzymes and Substrates in S-Palmitoylation

Enzyme/SubstrateFunctionDependency on Palmitoyl-CoA
DHHC20 (PAT)Catalyzes autoacylation and substrate transferRequired for CoA binding [7]
Ras GTPaseMembrane localization and signalingPalmitoyl-CoA-dependent [6]
G-protein α subunitGPCR signal transductionStabilizes membrane anchor [6]

Membrane Binding Affinities and Lipid Raft Formation

The insertion of palmitate into target proteins significantly increases their hydrophobicity, driving association with cellular membranes. n-Hexadecanoyl coenzyme A lithium salt enables proteins to partition into lipid rafts—cholesterol-rich membrane microdomains that concentrate signaling components [4] [6]. These rafts exhibit liquid-ordered phases, preferentially accommodating saturated fatty acids like palmitate.

Mechanisms of Raft Localization:

  • Hydrophobic Matching: The 16-carbon palmitate aligns with the bilayer’s acyl chains, minimizing free energy penalties during membrane insertion [4].
  • Dynamic Clustering: Palmitoylated proteins, such as Src-family kinases, coalesce within rafts to amplify signaling outputs during immune cell activation [6].

Experimental studies using fluorescence recovery after photobleaching (FRAP) reveal that de-palmitoylation reduces protein residency time in rafts by >50%, underscoring the modification’s role in membrane affinity [6].

Interplay with G-Protein Coupled Receptor Activation Pathways

G-protein coupled receptors (GPCRs) rely on palmitoylation for conformational stability and signal propagation. n-Hexadecanoyl coenzyme A lithium salt contributes to this process through two primary mechanisms:

  • Receptor Palmitoylation:

    • Structural Stabilization: Palmitate attachment to GPCRs (e.g., β2-adrenergic receptors) creates a fourth intracellular loop, essential for coupling to G-proteins [6].
    • Desensitization Regulation: Palmitoylated GPCRs exhibit delayed phosphorylation by GPCR kinases (GRKs), prolonging activation before endocytosis [6].
  • G-protein Subunit Modulation:

    • Gα Localization: Palmitoylation of Gα subunits anchors them to the plasma membrane, ensuring proximity to activated receptors [6].
    • Signal Amplification: Lipid raft clustering of palmitoylated Gα and effector proteins (e.g., adenylate cyclase) enhances cAMP production upon GPCR activation [6].

Table 2: GPCR Signaling Components Regulated by Palmitoylation

ComponentRole in SignalingEffect of Palmitoylation
β2-Adrenergic ReceptorEpinephrine responseStabilizes active conformation [6]
Gαs SubunitActivates adenylate cyclaseMembrane retention [6]
Regulator of G-protein Signaling (RGS)GTPase accelerationRaft localization for effector access [6]

Dates

Modify: 2023-08-19

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